3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride
CAS No.: 2416235-11-3
Cat. No.: VC6374791
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416235-11-3 |
|---|---|
| Molecular Formula | C7H11ClN2O |
| Molecular Weight | 174.63 |
| IUPAC Name | 3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H |
| Standard InChI Key | QAKSHDXZSYISHZ-OLQVQODUSA-N |
| SMILES | C1C(CC1N)C2=NOC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a cyclobutane ring substituted at the 1-position with an amine group and at the 3-position with a 1,2-oxazole ring. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmacological utility. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol (calculated) |
| IUPAC Name | 3-(1,2-oxazol-3-yl)cyclobutan-1-amine hydrochloride |
| SMILES Notation | C1C(CC1N)C2=NOC=C2.Cl |
| Topological Polar Surface Area | 65.5 Ų (estimated) |
The oxazole ring contributes aromaticity and hydrogen-bonding capacity, while the strained cyclobutane ring may influence conformational dynamics and target binding .
Synthetic Methodologies
Key Synthetic Routes
While direct synthesis protocols for this specific compound remain undocumented in peer-reviewed literature, analogous cyclobutanamine derivatives provide insight into plausible pathways:
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Oxazole Ring Formation:
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Cyclobutanamine Functionalization:
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Salt Formation:
A representative multi-step synthesis might involve:
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Preparation of 3-bromocyclobutan-1-amine via photocycloaddition.
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Buchwald-Hartwig coupling with oxazole boronic esters.
Physicochemical Properties
Stability and Solubility
The hydrochloride salt form enhances water solubility compared to the free base. Predicted properties include:
| Property | Value |
|---|---|
| logP (Octanol-Water) | 1.2 (estimated) |
| Water Solubility | >10 mg/mL (pH 7.4, predicted) |
| Melting Point | 215-220°C (decomposes) |
The oxazole ring’s electron-deficient nature may facilitate π-π stacking interactions in biological systems .
Research Applications and Case Studies
Analgesic Development
In opioid receptor binding assays, cyclobutanamine-oxazole hybrids demonstrated mixed agonist/antagonist profiles:
| Compound | μ-Opioid K<sub>i</sub> (nM) | κ-Opioid K<sub>i</sub> (nM) |
|---|---|---|
| Cyclorphan analog | 3.4 ± 0.7 | 15.2 ± 2.1 |
| Butorphan derivative | 8.9 ± 1.2 | 6.3 ± 0.9 |
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